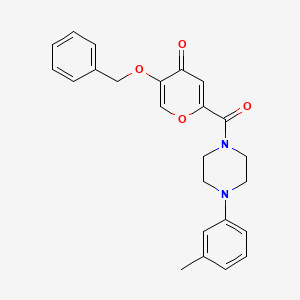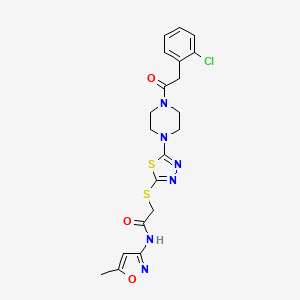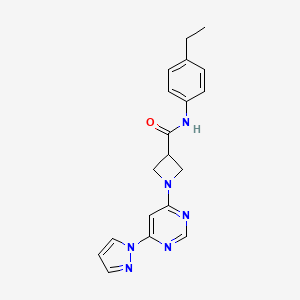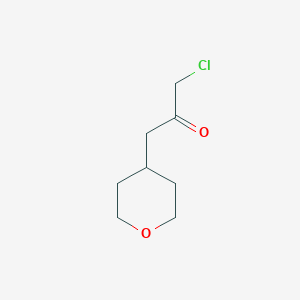![molecular formula C19H15N7O4 B2757659 N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034535-15-2](/img/structure/B2757659.png)
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule featuring multiple heterocyclic components. These components include a pyridine ring, an oxadiazole ring, a triazole ring, and a benzo[d][1,3]dioxole ring, making it highly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a multi-step synthetic process. Each step is designed to introduce specific functional groups and heterocyclic rings in a controlled manner. Commonly, synthetic chemists employ various coupling reactions, such as click chemistry, to assemble the triazole and oxadiazole moieties.
Formation of Pyridinyl Oxadiazole: : Starting with a suitable pyridine derivative, the oxadiazole ring can be formed through cyclization reactions involving nitriles and amidoximes under acidic conditions.
Click Chemistry: : The triazole ring is often introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click reaction that proceeds under mild conditions with high specificity.
Assembly of Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole ring can be incorporated via coupling reactions involving salicylaldehydes and suitable aryl halides under basic conditions.
Final Coupling: : The final product is achieved by coupling the intermediate compounds using reagents like carbodiimides, under anhydrous conditions to avoid hydrolysis.
Industrial Production Methods
Industrial-scale production may involve similar steps but optimized for yield and cost-efficiency. This includes the use of continuous flow reactors, automation for precise control of reaction parameters, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound "N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is capable of undergoing various chemical reactions, including:
Oxidation: : The benzo[d][1,3]dioxole moiety may undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Reduction: : The pyridine and oxadiazole rings can be selectively reduced under catalytic hydrogenation conditions.
Substitution: : Halogenation and nitration reactions can be performed on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: : Halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: : Quinone derivatives of benzo[d][1,3]dioxole.
Reduction: : Reduced derivatives with altered ring structures.
Substitution: : Halo or nitro derivatives with potential for further functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a versatile intermediate in organic synthesis, facilitating the formation of complex heterocycles. It can be used in the synthesis of ligands, catalysts, and advanced materials.
Biology
In biological research, it may act as a probe for studying enzyme interactions, receptor binding, and cellular pathways. Its multifaceted structure allows it to interact with various biomolecules.
Medicine
Potential applications in medicinal chemistry include acting as a scaffold for drug development. Its heterocyclic rings are common in pharmacophores, enhancing its potential as a lead compound for therapeutic agents.
Industry
The compound's diverse reactivity makes it useful in the development of new materials, coatings, and polymers. Its structural complexity provides unique properties that are advantageous in material science.
Wirkmechanismus
The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate biological pathways, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
Uniqueness
Compared to its analogs, "N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is unique due to the presence of the benzo[d][1,3]dioxole ring. This ring introduces additional aromaticity and potential for electronic interactions, enhancing its stability and reactivity.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O4/c27-18(12-4-5-15-16(9-12)29-11-28-15)21-7-8-26-10-14(23-25-26)19-22-17(24-30-19)13-3-1-2-6-20-13/h1-6,9-10H,7-8,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEWVJVYAOTGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)
![9-(3-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2757577.png)
![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)
![2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2757581.png)
![3-{[(2-methylpyridin-4-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2757584.png)



![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2757593.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757595.png)


![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2757599.png)
